5-(2-Hydroxypyrimidin-5-yl)isophthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-oxo-1H-pyrimidin-5-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-10(16)7-1-6(2-8(3-7)11(17)18)9-4-13-12(19)14-5-9/h1-5H,(H,15,16)(H,17,18)(H,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJQWODSOAJJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686871 | |
| Record name | 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-83-9 | |
| Record name | 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry and Metal Organic Framework Mof / Coordination Polymer Cp Architectures
Ligand Coordination Modes and Metal Ion Complexation
The structural versatility of MOFs and CPs derived from 5-(2-hydroxypyrimidin-5-yl)isophthalic acid would be fundamentally dictated by the coordination behavior of its distinct functional groups: the two carboxylates, the pyrimidine (B1678525) nitrogen atoms, and the hydroxyl group.
Carboxylate Coordination Behavior in this compound
The isophthalate (B1238265) moiety is a well-established building block in coordination chemistry, known for its ability to adopt a variety of coordination modes. The two carboxylate groups can coordinate to metal centers in a monodentate, bidentate (chelating or bridging), or mixed monodentate-bidentate fashion. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of ancillary ligands.
In analogous systems involving 5-substituted isophthalic acids, a wide range of coordination behaviors has been observed. For instance, studies on coordination polymers derived from 5-methyl, 5-methoxy, and 5-tert-butyl isophthalic acids have demonstrated the formation of diverse architectures, from one-dimensional chains to complex three-dimensional frameworks. nih.gov The carboxylate groups in these structures exhibit various bridging modes, leading to the formation of dinuclear or polynuclear secondary building units (SBUs).
Table 1: Common Carboxylate Coordination Modes in Isophthalate-Based MOFs
| Coordination Mode | Description |
| Monodentate | One oxygen atom of the carboxylate group coordinates to a single metal ion. |
| Bidentate Chelating | Both oxygen atoms of the same carboxylate group coordinate to the same metal ion. |
| Bidentate Bridging (Syn-Syn) | Both oxygen atoms of the carboxylate group bridge two metal ions on the same side. |
| Bidentate Bridging (Syn-Anti) | The two oxygen atoms of the carboxylate group bridge two metal ions on opposite sides. |
| Bidentate Bridging (Anti-Anti) | Both oxygen atoms of the carboxylate group bridge two metal ions on the same side, but with the metal ions on opposite sides of the carboxylate plane. |
It is anticipated that this compound would exhibit similar versatility in its carboxylate coordination, providing the primary means of network extension.
Pyrimidine Nitrogen Atom Coordination Analysis
The pyrimidine ring introduces additional coordination sites through its two nitrogen atoms. The participation of these nitrogen atoms in coordination would significantly increase the connectivity of the ligand and lead to more complex and potentially more robust frameworks. Research on MOFs constructed from pyrimidine-5-carboxylate and pyrimidine-4,6-dicarboxylate ligands has shown that the pyrimidine nitrogens can indeed act as coordination sites. acs.orgmdpi.com
In such cases, the pyrimidine ring can act as a ditopic or tritopic linker, connecting multiple metal centers. acs.org The coordination of the pyrimidine nitrogen atoms would likely depend on the steric accessibility and the electronic properties of the metal ion. Harder metal ions might preferentially coordinate to the "harder" oxygen atoms of the carboxylates, while softer metal ions might show a greater affinity for the "softer" nitrogen atoms of the pyrimidine ring.
Role of Hydroxyl Group in Coordination and Hydrogen Bonding
The hydroxyl group on the pyrimidine ring is a crucial feature of this compound. While direct coordination of the hydroxyl group to a metal center is possible, its primary role is often as a powerful hydrogen-bond donor. This hydrogen-bonding capability can play a significant role in directing the supramolecular assembly of the coordination framework.
Structural Diversity and Topological Analysis of Resulting Coordination Architectures
The interplay of the various coordination modes of the carboxylate, pyrimidine, and hydroxyl groups, combined with the choice of metal ion, is expected to give rise to a rich variety of coordination architectures with diverse dimensionalities and topologies.
Dimensionality and Network Topology of Frameworks
The dimensionality of the resulting frameworks can range from simple 1D chains to intricate 2D layers and 3D networks. The final dimensionality is heavily influenced by the coordination preferences of the metal ion and the connectivity of the ligand.
1D Architectures: If the ligand primarily uses its carboxylate groups to bridge metal ions in a linear fashion, 1D chains are likely to form.
2D Architectures: Increased connectivity, for instance through the involvement of the pyrimidine nitrogen atoms or through extensive hydrogen bonding networks, can lead to the formation of 2D layered structures.
3D Architectures: The full utilization of all potential coordination sites on the ligand, including both carboxylates and the pyrimidine nitrogens, would favor the formation of highly connected and robust 3D frameworks.
The topology of these networks can be described using established systems such as the Schläfli symbols for 2D nets or the point symbols for 3D nets. The structural diversity observed in coordination polymers of other 5-substituted isophthalic acids suggests that a wide array of topologies could be accessible with this compound. nih.govrsc.org
Influence of Specific Metal Ions on Coordination Geometry and Network Formation
Table 2: Predicted Influence of Metal Ions on Coordination Architectures
| Metal Ion | Typical Coordination Geometry | Expected Influence on Network Formation |
| Zn(II) | Tetrahedral, Octahedral | Can form diverse SBUs, leading to a wide range of network topologies from 2D to 3D. |
| Cu(II) | Square Planar, Octahedral (Jahn-Teller distorted) | Often forms paddle-wheel SBUs, leading to layered or pillared-layer structures. |
| Cd(II) | Octahedral, Pentagonal Bipyramidal | Larger ionic radius can lead to higher coordination numbers and more complex, interpenetrated frameworks. |
| Mn(II) | Octahedral | Can form various polynuclear clusters as SBUs, contributing to structural diversity. |
| Lanthanides (e.g., Eu(III), Tb(III)) | High coordination numbers (7, 8, 9) | Can lead to highly connected frameworks with interesting luminescent properties. |
For example, the flexible coordination environment of Zn(II) often leads to a variety of framework topologies, while the propensity of Cu(II) to form paddle-wheel SBUs can result in characteristic layered structures. The larger ionic radii of lanthanide ions can accommodate a higher number of coordinating atoms, potentially leading to highly connected and stable 3D frameworks with interesting photophysical properties. The nature of the metal ion also influences the strength of the coordination bonds, which in turn affects the thermal and chemical stability of the resulting MOF. nih.gov
Impact of Auxiliary Ligands on Structural Outcomes and Interpenetration Phenomena
No studies were found that detail the use of auxiliary ligands in conjunction with this compound to influence the final architecture of MOFs or CPs. Consequently, there is no information on how different auxiliary ligands might promote or hinder interpenetration in frameworks built from this specific ligand.
Directed Synthesis and Pore Engineering in MOFs
Strategies for Fine-Tuning Pore Characteristics
There is no available research describing synthetic strategies to control pore size, shape, or functionality in MOFs constructed from this compound.
Analysis of Surface Polarization Effects within Frameworks
No publications were identified that investigate the surface polarization effects within the pores of hypothetical frameworks based on this compound.
Supramolecular Assembly and Crystal Engineering Principles
Non-Covalent Interactions Governing Supramolecular Framework Formation
The solid-state structure of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is dictated by a concert of non-covalent interactions, which together determine the packing of the molecules in the crystal lattice. These interactions, though weaker than covalent bonds, are directional and can be used to build robust and predictable supramolecular structures.
Hydrogen bonding is the most significant and directional interaction in the supramolecular assembly of this compound. The molecule possesses multiple hydrogen bond donors (the carboxylic acid protons and the hydroxyl proton) and acceptors (the carboxylic acid carbonyl oxygens, the hydroxyl oxygen, and the nitrogen atoms of the pyrimidine (B1678525) ring). This multiplicity of sites allows for the formation of intricate and stable hydrogen-bonded networks.
The interaction between carboxylic acids and N-heterocycles, such as pyrimidine, is a well-established and robust supramolecular synthon in crystal engineering. rsc.org In the case of this compound, the carboxylic acid groups can form strong O-H···N hydrogen bonds with the nitrogen atoms of the pyrimidine ring. This interaction is a primary driving force in the assembly of co-crystals involving these two functional groups. researchgate.net Additionally, carboxylic acids are known to form dimeric structures through O-H···O hydrogen bonds between two acid moieties. mdpi.com
The presence of the 2-hydroxypyrimidine (B189755) tautomer is crucial. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further extending the hydrogen-bonding network. It can engage in O-H···O or O-H···N interactions, linking molecules into more complex one-, two-, or even three-dimensional arrays. nih.gov The interplay between these different hydrogen bonding motifs, such as the acid-pyrimidine synthon and potential hydroxyl-mediated linkages, will ultimately define the dimensionality and topology of the resulting supramolecular framework. acs.org
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Type of Interaction |
| Carboxylic Acid (-COOH) | Pyrimidine Nitrogen | O-H···N |
| Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | O-H···O |
| Hydroxyl (-OH) | Pyrimidine Nitrogen | O-H···N |
| Hydroxyl (-OH) | Carboxylic Acid (C=O) | O-H···O |
| Hydroxyl (-OH) | Hydroxyl (-OH) | O-H···O |
The pyrimidine and benzene (B151609) rings in this compound are aromatic and therefore capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, play a significant role in the stabilization of the crystal structure. researchgate.net
The geometry of π-π stacking can vary, with common arrangements including face-to-face, edge-to-face, and offset or slipped-stacking. The specific arrangement is influenced by the electronic nature of the aromatic rings and the steric constraints imposed by the substituents. In pyrimidine-containing structures, offset π-π stacking is frequently observed, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. nih.govresearchgate.net The presence of both an electron-rich benzene ring (due to the hydroxyl and carboxyl substituents) and a relatively electron-deficient pyrimidine ring could lead to favorable donor-acceptor type π-π interactions, further enhancing the stability of the stacked arrangement. The interplay between hydrogen bonding and π-π stacking is crucial; often, hydrogen-bonded sheets or chains are further stabilized by stacking interactions between adjacent layers. tandfonline.com
Rational Design of Supramolecular Structures
The principles of crystal engineering allow for a degree of rational design in the formation of solid-state architectures. By understanding the hierarchy and predictability of non-covalent interactions, it is possible to guide the self-assembly of molecules like this compound into desired structures.
Molecular recognition in the solid state is the process by which molecules selectively interact with one another to form a well-defined supramolecular assembly. This recognition is driven by the complementarity of the interacting functional groups in terms of their size, shape, and electronic properties.
Self-assembly is the spontaneous organization of molecules into ordered structures. For this compound, this process is driven by the minimization of the free energy of the system through the formation of favorable non-covalent interactions. The final crystalline form is typically the thermodynamically most stable arrangement under a given set of conditions.
Control over the self-assembly process can be exerted by manipulating experimental conditions such as solvent, temperature, and concentration. For example, the choice of solvent can influence which hydrogen bonding motifs are favored. In a polar, protic solvent, solvent-solute hydrogen bonds can compete with solute-solute interactions, potentially leading to different crystalline forms (polymorphs) than those obtained from a non-polar solvent. The rate of crystallization can also affect the outcome, with rapid precipitation sometimes yielding a kinetically favored but thermodynamically less stable polymorph. By carefully controlling these parameters, it is possible to guide the self-assembly process towards a desired crystalline architecture. The inherent self-assembling properties of pyrimidine derivatives are well-documented and can be harnessed to create complex and functional supramolecular materials. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of Coordination Compounds
Electronic Spectroscopy (UV-Vis Absorption) for Ligand and Complex Electronic TransitionsUV-Vis absorption spectroscopy would be used to investigate the electronic transitions within the ligand and its coordination compounds. The spectrum of the free ligand would be compared to that of the metal complexes to identify shifts in absorption bands, which can provide insights into the nature of the metal-ligand interactions and the electronic structure of the resulting compounds.
Until research focusing specifically on the coordination chemistry of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is conducted and published, a detailed and scientifically accurate article on its advanced characterization remains a subject for future investigation.
Thermal Analysis Techniques for Structural Stability of Frameworks
Thermal analysis techniques are crucial in the characterization of coordination polymers, providing insights into their thermal stability, decomposition pathways, and the nature of guest molecules within the framework. Among these techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly powerful for elucidating the structural integrity of frameworks derived from ligands such as this compound.
Thermogravimetric Analysis (TGA) of Coordination Polymers
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For coordination polymers, TGA provides critical information about their thermal stability, the presence of coordinated or guest solvent molecules, and the temperature at which the framework begins to decompose.
The decomposition temperature is a key indicator of the thermal stability of the coordination polymer. A higher decomposition temperature suggests a more robust framework. The presence of the hydroxypyrimidine and isophthalic acid moieties in the linker can influence the thermal stability through strong coordination bonds with the metal center and potentially through intermolecular hydrogen bonding within the crystal structure.
Illustrative TGA Data for a Hypothetical Coordination Polymer of this compound
Below is a hypothetical data table illustrating the kind of information that would be obtained from a TGA experiment on a coordination polymer synthesized with this compound.
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 30 - 120 | 5.2 | Loss of guest water molecules |
| 120 - 250 | 8.5 | Loss of coordinated water molecules |
| 350 - 500 | 65.8 | Decomposition of the this compound linker |
| > 500 | 20.5 (residual mass) | Formation of metal oxide |
Note: This data is illustrative and not based on experimental results for a coordination polymer of this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid, DFT calculations would be instrumental in determining key molecular properties. These calculations can predict the molecule's geometry, including bond lengths and angles, and provide insights into its electronic characteristics.
Key parameters derived from DFT analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack. This information is crucial for understanding how the ligand will interact with metal ions during the formation of coordination polymers or MOFs. For similar isophthalic acid derivatives, DFT has been successfully used to correlate theoretical calculations with experimental data, such as vibrational frequencies obtained from IR and Raman spectroscopy. researchgate.netmdpi.com
Molecular Dynamics Simulations for Dynamic Behavior of Ligands and Frameworks
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility in different solvent environments. This is particularly important for predicting how the ligand might orient itself before and during the self-assembly of larger structures.
When this ligand is incorporated into a MOF, MD simulations are essential for assessing the framework's structural stability, particularly in the presence of guest molecules like solvents or gases. rsc.orgmdpi.com These simulations can model the breathing and flexing motions of the MOF, which are often crucial for its function in applications like gas storage and separation. By simulating the interactions between the framework and guest molecules, researchers can gain insights into the diffusion pathways and the stability of the host-guest system under various conditions. mdpi.com For instance, MD simulations have been employed to study the stability of various MOFs in the presence of water, a critical factor for their practical application. rsc.org
Theoretical Modeling of Gas Adsorption and Selectivity Mechanisms in MOFs
Theoretical modeling, often employing Grand Canonical Monte Carlo (GCMC) simulations in conjunction with DFT-derived parameters, is a powerful tool for predicting the gas adsorption properties of MOFs constructed from ligands like this compound. These simulations can predict gas uptake capacities, adsorption isotherms, and the selectivity for different gas molecules (e.g., CO₂ over CH₄). rsc.orgresearchgate.net
The mechanism of selective gas adsorption is elucidated by identifying the preferential binding sites within the MOF pores. The hydroxypyrimidine and carboxylic acid functional groups of the ligand can introduce specific interaction sites that enhance the affinity for certain gas molecules through hydrogen bonding or dipole-quadrupole interactions. Theoretical models can quantify the binding energies of different gases to these sites, providing a molecular-level understanding of the selectivity. nih.gov This predictive capability is invaluable for designing MOFs with tailored gas separation properties for specific industrial applications.
Prediction of Supramolecular Interactions and Assembly Pathways
Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify intermolecular interactions within a crystal structure. researchgate.netresearchgate.net For a given crystal structure, this analysis can highlight the key interactions that stabilize the supramolecular assembly. While predicting the exact crystal structure from first principles remains a significant challenge, computational studies can provide valuable insights into the factors that direct the self-assembly process, guiding the rational design of new functional materials. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling hydroxypyrimidine derivatives with isophthalic acid precursors. Ultrasound-assisted methods (e.g., sulfonamido-isophthalic acid derivatives) reduce reaction times and improve yields by enhancing molecular interactions through cavitation . Microwave-assisted step-growth polymerization is another efficient approach, offering precise temperature control and reduced side reactions . Optimization includes varying solvent systems (e.g., DMF/water mixtures), catalyst loadings (e.g., HATU for amide coupling), and reaction times (e.g., 2–6 hours under microwave irradiation).
| Synthetic Method | Conditions | Yield | Reference |
|---|---|---|---|
| Ultrasound-assisted coupling | CDCl₃, 400 MHz NMR monitoring | 72–85% | |
| Microwave polymerization | 150°C, 30 min, HATU catalyst | 89% |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.1 ppm for pyrimidine and benzene rings) and carboxylic acid protons (δ 10.8–12.3 ppm). The absence of NH peaks (δ ~10.8 ppm) confirms deprotonation in coordination complexes .
- IR Spectroscopy : Carboxylic acid C=O stretches appear at 1693 cm⁻¹, while O–H⋯O hydrogen bonds (e.g., in crystal networks) show broad peaks near 3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How does the compound’s crystal structure influence its application in metal-organic frameworks (MOFs)?
- Methodological Answer : The bent molecular geometry (dihedral angle ~87.8° between aromatic rings) enables versatile coordination modes with metal nodes (e.g., Ni²⁺, Zn²⁺). The tricarboxylate groups form 2D sheets via O–H⋯O hydrogen bonds, which stack into 3D networks through π-π interactions. This structural flexibility allows tuning of MOF porosity for gas storage or photocatalysis .
| MOF Property | Structural Feature | Application | Reference |
|---|---|---|---|
| High surface area | 3D hydrogen-bonded network | CO₂ adsorption | |
| Semiconductor behavior | Conjugated π-system | Photocatalytic H₂ production |
Q. How can computational docking studies predict the compound’s bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock 4.0) evaluates binding affinities to target proteins (e.g., Topoisomerase II, PDB:5GWK). The hydroxypyrimidine moiety interacts with active-site residues via hydrogen bonding, while the carboxylic groups stabilize binding through electrostatic interactions. Binding energies <−7 kcal/mol suggest strong inhibitory potential .
Q. How to resolve contradictions in hydrogen-bonding patterns reported across crystallographic studies?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. ethanol) and crystallization temperatures. Comparative analysis using single-crystal XRD (e.g., SMART/SAINT software) under controlled conditions is critical. For example, O–H⋯O bond lengths vary from 2.65–2.89 Å depending on solvent dielectric constants .
Methodological Challenges
Q. What strategies improve the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer : Stabilization involves:
- pH Control : Buffering at pH 6–7 to prevent carboxylic acid deprotonation.
- Coordination with Metals : Forming Zn²⁺ or Cd²⁺ complexes to reduce hydrolysis .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage .
Q. How to address low yields in large-scale synthesis?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of pyrimidine to isophthalic acid precursors) and use flow chemistry for continuous mixing. Catalyst recycling (e.g., HATU) and solvent recovery (e.g., DMF distillation) reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
